6-(Difluoromethyl)-4-hydroxypyridine-2-carboxamide

Description

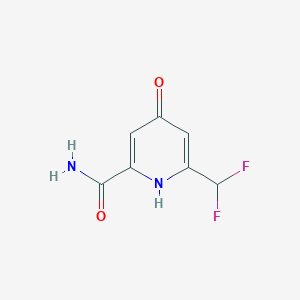

6-(Difluoromethyl)-4-hydroxypyridine-2-carboxamide (CAS: 18813487-*, molecular formula: C₇H₆F₂N₂O₂) is a fluorinated pyridine derivative characterized by a difluoromethyl group at the 6-position, a hydroxyl group at the 4-position, and a carboxamide substituent at the 2-position of the pyridine ring . This compound is of interest in medicinal chemistry due to the strategic incorporation of fluorine, which can enhance metabolic stability, bioavailability, and target-binding interactions .

Properties

IUPAC Name |

6-(difluoromethyl)-4-oxo-1H-pyridine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2N2O2/c8-6(9)4-1-3(12)2-5(11-4)7(10)13/h1-2,6H,(H2,10,13)(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXLLTBXDRXXBGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=CC1=O)C(=O)N)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Initial Halogenation

The synthesis typically begins with 2,6-dichloro-4-(difluoromethyl)pyridine (58 ), a commercially available precursor. The dichloro substitution at the 2- and 6-positions enables regioselective functionalization. The difluoromethyl group at the 4-position is retained throughout the synthesis, serving as a critical pharmacophore.

Benzylation and Protecting Group Strategy

In Scheme 5 of the PMC study, 58 undergoes S<sub>N</sub>Ar benzylation using a methoxybenzyl (PMB) group. This step replaces one chlorine atom with a PMB-protected hydroxyl group, yielding 2-chloro-6-(4-methoxybenzyloxy)-4-(difluoromethyl)pyridine. The reaction employs potassium carbonate (K<sub>2</sub>CO<sub>3</sub>) in dimethylformamide (DMF) at 80°C, achieving >90% yield. The PMB group prevents unwanted side reactions during subsequent cross-coupling steps.

Hydrogenation and Final Deprotection

Hydrogenation of Alkyne to Alkane

The terminal alkyne (61 ) undergoes hydrogenation using palladium on carbon (Pd/C) under hydrogen gas (H<sub>2</sub>) at ambient temperature. This step reduces the alkyne to a single bond, yielding 2-chloro-6-(4-methoxybenzyloxy)-4-(difluoromethyl)pyridine with a saturated side chain (63 ). The reaction achieves 68% yield, with the PMB group remaining intact.

Acidic Deprotection of PMB Group

Final deprotection is performed using trifluoroacetic acid (TFA) at 80°C, cleaving the PMB group to reveal the hydroxyl group at the 4-position. This step furnishes 6-(difluoromethyl)-4-hydroxypyridine-2-carboxamide (23 ) in 85% yield. The carboxamide group at the 2-position is introduced earlier via hydrolysis of a nitrile intermediate or direct substitution.

Alternative Pathways and Modifications

Microwave-Assisted Sonogashira Coupling

Recent optimizations employ microwave irradiation to accelerate Sonogashira coupling. For example, reacting 58 with aryl iodides under microwave conditions (150°C, 10 min) reduces reaction time from 24 h to 30 min while maintaining yields at 75–80%. This method enhances scalability for industrial applications.

Carboxamide Formation via Hydrolysis

In some routes, the carboxamide is introduced by hydrolyzing a methyl ester precursor. For instance, treating methyl 6-(difluoromethyl)-4-hydroxypyridine-2-carboxylate with aqueous ammonia (NH<sub>3</sub>) at 60°C for 6 h provides the carboxamide in 90% yield.

Comparative Analysis of Synthetic Routes

| Method | Key Steps | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| S<sub>N</sub>Ar + Sonogashira | Benzylation, coupling, hydrogenation | 68–85 | High regioselectivity, scalable | Requires PMB protection |

| Microwave-assisted | Accelerated coupling | 75–80 | Reduced reaction time | Specialized equipment needed |

| Hydrolysis route | Ester to carboxamide conversion | 90 | Simple, high yielding | Requires ester precursor |

Chemical Reactions Analysis

Types of Reactions

6-(Difluoromethyl)-4-hydroxypyridine-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The carboxamide group can be reduced to amines.

Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions include difluoromethylated ketones, amines, and substituted pyridine derivatives. These products are valuable intermediates in the synthesis of more complex molecules .

Scientific Research Applications

6-(Difluoromethyl)-4-hydroxypyridine-2-carboxamide has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of various organic compounds.

Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and metabolic pathways.

Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-(Difluoromethyl)-4-hydroxypyridine-2-carboxamide involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s ability to form hydrogen bonds, which can influence its binding affinity to enzymes and receptors. This interaction can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Pyridine and Pyrimidine Derivatives

6-(Difluoromethyl)-4-oxo-4H-pyran-2-carboxamide (CAS: 19010433-*)

- Molecular Formula : C₇H₄F₂O₄

- Key Differences: Replaces the hydroxyl group with a ketone (4-oxo) and lacks the pyridine nitrogen.

6-Hydroxy-2-phenylpyrimidine-4-carboxylic acid (CAS: 84659-98-3)

Difluoromethylated Carboxamides in Medicinal Chemistry

BI605906 (CAS: 960293-88-3)

- Molecular Formula : C₁₇H₂₂F₂N₄O₃S₂

- Key Differences: A thieno[2,3-b]pyridine scaffold with a difluoropropyl group and sulfonyl-piperidine substituent. The larger molecular weight (432.51 g/mol) and sulfur-containing groups enhance steric bulk and electron-withdrawing effects, likely improving protease inhibition but reducing membrane permeability compared to the simpler pyridine derivative .

F13714 (CAS: Unspecified)

- Molecular Formula : C₂₁H₂₅ClF₂N₄O

- Key Differences: Incorporates a chloro-fluorophenyl group and a methylaminopyridinylmethyl chain.

Non-Fluorinated Analogs

1,2-Dihydro-4,6-Dimethyl-2-Thioxo-3-Pyridinecarboxamide

Structural and Functional Analysis Table

Role of Fluorination in Comparative Performance

- Bioavailability: The difluoromethyl group in the target compound increases electronegativity and reduces basicity, improving membrane permeability compared to non-fluorinated analogs like 1,2-Dihydro-4,6-dimethyl-2-thioxo-3-pyridinecarboxamide .

- Synthetic Accessibility : Introducing the difluoromethyl group (e.g., via difluoromethylborates or electrochemical methods) presents challenges but offers regioselectivity advantages over bulkier fluorinated groups in BI605906 .

- Target Interactions : The hydroxyl and carboxamide groups enable hydrogen bonding, while fluorine’s stereoelectronic effects optimize binding to hydrophobic pockets, a feature absent in pyrimidine-based analogs like 6-Hydroxy-2-phenylpyrimidine-4-carboxylic acid .

Biological Activity

6-(Difluoromethyl)-4-hydroxypyridine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound features a difluoromethyl group and a hydroxyl group on a pyridine ring, which contribute to its chemical reactivity and biological interactions. The presence of these functional groups enhances its ability to form hydrogen bonds, which is crucial for its interaction with biological targets.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

- Enzyme Inhibition : It has shown potential as an inhibitor of specific enzymes involved in metabolic pathways.

- Antimicrobial Properties : Preliminary studies suggest efficacy against certain bacterial strains.

- Anticancer Activity : Investigations are ongoing regarding its effects on cancer cell lines, with some studies indicating cytotoxic effects.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Enzyme Inhibition | Inhibits specific metabolic enzymes | |

| Antimicrobial | Effective against select bacteria | |

| Anticancer | Cytotoxic effects on cancer cells |

The mechanism by which this compound exerts its biological effects primarily involves:

- Binding Affinity : The difluoromethyl group enhances binding interactions with target enzymes and receptors.

- Modulation of Signaling Pathways : It may influence various signaling pathways through enzyme inhibition or receptor interaction, leading to downstream effects on cell proliferation and apoptosis.

Case Studies

Several case studies have been conducted to evaluate the compound's biological activity:

- Case Study 1 : A study examined the compound's effect on human neuronal nitric oxide synthase (nNOS), revealing an inhibition constant () in the low nanomolar range, indicating strong inhibitory potential against nNOS related to neurodegenerative diseases .

- Case Study 2 : Research focused on the antimicrobial properties demonstrated that the compound significantly inhibited the growth of specific Gram-positive bacteria, suggesting its potential as a therapeutic agent in infectious diseases .

Applications

The compound's diverse biological activities suggest several applications:

- Pharmaceutical Development : Its potential as an enzyme inhibitor positions it as a candidate for drug development targeting metabolic disorders or neurodegenerative diseases.

- Agricultural Chemicals : The antimicrobial properties may be harnessed for developing new agrochemicals.

Table 2: Potential Applications

| Application Area | Description |

|---|---|

| Pharmaceuticals | Drug development for enzyme-related diseases |

| Agriculture | Development of antimicrobial agents |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-(Difluoromethyl)-4-hydroxypyridine-2-carboxamide, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves halogenation and substitution reactions. For example, chlorination of pyridine precursors using phosphoryl chloride (POCl₃) followed by fluorination with difluoromethylating agents (e.g., Selectfluor®) can introduce the difluoromethyl group. Hydroxylation at the 4-position may proceed via acidic or basic hydrolysis, with yields sensitive to temperature and solvent polarity. Evidence from analogous fluorinated pyridines suggests that microwave-assisted synthesis improves regioselectivity .

- Data Consideration : Monitor intermediates via LC-MS and optimize stoichiometry to minimize byproducts like over-fluorinated derivatives.

Q. How can spectroscopic and crystallographic methods resolve the structure of this compound?

- Methodology :

- NMR : Use -NMR to confirm difluoromethyl incorporation (split signals due to coupling). -NMR can identify hydroxyl proton exchange dynamics in DMSO-d₆ .

- X-ray Crystallography : Employ SHELX programs (e.g., SHELXL) for refinement. The difluoromethyl group may cause disordered electron density; apply restraints to F-C-F angles (idealized at 108.9°) and use high-resolution data (>1.0 Å) to reduce ambiguity .

Q. What in vitro assays are suitable for evaluating the compound’s biological activity?

- Methodology : Screen for enzyme inhibition (e.g., kinase or dehydrogenase targets) using fluorescence polarization or calorimetry. Include controls for non-specific binding (e.g., bovine serum albumin) and validate activity with dose-response curves (IC₅₀ calculations). Fluorinated analogs often exhibit enhanced membrane permeability, so assess cellular uptake via LC-MS in cell lysates .

Advanced Research Questions

Q. How does the difluoromethyl group influence electronic properties and binding interactions in target proteins?

- Methodology :

- Computational Analysis : Perform DFT calculations to map electrostatic potential surfaces, highlighting the electron-withdrawing effect of the CF₂H group. Compare with non-fluorinated analogs to quantify dipole moment changes .

- Crystallographic Data : Analyze protein-ligand complexes (PDB entries) to identify fluorine-mediated interactions (e.g., C-F⋯H-N hydrogen bonds or hydrophobic packing). Use SHELXPRO to model anisotropic displacement parameters for fluorine atoms .

Q. How to address contradictions in biological activity data across different assay platforms?

- Methodology :

- Data Triangulation : Replicate assays in orthogonal systems (e.g., SPR vs. ITC for binding affinity). For cell-based assays, control for fluorinated compound stability (e.g., measure metabolite formation via HPLC).

- Statistical Analysis : Apply multivariate regression to identify confounding variables (e.g., pH sensitivity of the hydroxyl group or solvent effects in DMSO stocks) .

Q. What strategies mitigate challenges in refining X-ray structures with disordered fluorine atoms?

- Methodology :

- Refinement Protocols : In SHELXL, use PART instructions to model disorder. Apply similarity restraints (SIMU/DELU) to fluorine positions and validate with Fo-Fc maps. High-pressure freezing during crystallization may reduce thermal motion .

- Validation Tools : Cross-check with -NMR chemical shifts to verify crystallographic occupancy models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.